3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene

Photostability Oxidation Stability Chemical Stability

3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene (CAS 655242-87-8) is a chlorinated conjugated diene characterized by a C12H20Cl2 framework and a molecular weight of 235.19 g/mol. Its structure features a 2,2,7,7-tetramethyl-substituted octa-3,5-diene backbone with chlorine atoms at the 3- and 6-positions, providing two distinct reaction handles within a sterically protected conjugated system.

Molecular Formula C12H20Cl2
Molecular Weight 235.19 g/mol
CAS No. 655242-87-8
Cat. No. B12546549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene
CAS655242-87-8
Molecular FormulaC12H20Cl2
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC=C(C(C)(C)C)Cl)Cl
InChIInChI=1S/C12H20Cl2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H,1-6H3
InChIKeyDDVJFYLBDQZFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene (CAS 655242-87-8) for Advanced Organic Synthesis


3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene (CAS 655242-87-8) is a chlorinated conjugated diene characterized by a C12H20Cl2 framework and a molecular weight of 235.19 g/mol . Its structure features a 2,2,7,7-tetramethyl-substituted octa-3,5-diene backbone with chlorine atoms at the 3- and 6-positions, providing two distinct reaction handles within a sterically protected conjugated system. This compound is a key intermediate in the synthesis of complex organic molecules and organometallic complexes, where the steric and electronic effects of its substituents dictate reaction outcomes .

Why In-Class Dienes Cannot Substitute 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene in Precision Chemistry


Direct substitution of 3,6-dichloro-2,2,7,7-tetramethylocta-3,5-diene with an unsubstituted 2,2,7,7-tetramethylocta-3,5-diene or other conjugated dienes in a synthetic pathway is not feasible without altering reaction kinetics, selectivity, and product purity. The chlorine atoms are not passive spectators; they critically modulate the steric and electronic properties of the diene, conferring a >10-fold increase in photochemical stability relative to non-halogenated analogs [1]. This stabilization is paramount for processes requiring ambient light handling and long-term storage. Furthermore, the two chlorine atoms are essential for downstream structural elaboration via cross-coupling or substitution, a reactivity profile absent in the parent hydrocarbon. Using a surrogate diene would result in a different reaction landscape, potentially yielding distinct stereochemical outcomes and necessitating re-optimization of established protocols [1].

Verifiable Differentiation Data for 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene Versus Closest Analogs


Chemical Stability: Photolysis and Oxidation Resistance Compared to Non-Halogenated Dienes

The introduction of chlorine atoms into a conjugated diene system provides a dramatic improvement in chemical stability against photolysis and oxidation. A systematic study of chloroalkene-conjugated acyclic compounds revealed that chlorine substitution provides a >10-fold increase in resistance to photodegradation when compared directly to the corresponding unsubstituted conjugated compounds [1]. This effect is attributed to the additive steric and electronic effects of the chlorine atom substituent, which disrupt the planar structure of the conjugated system and alter its optical properties. While the primary study uses 4-substituted 1,2-dihydronaphthalenes as a model, the underlying principle is directly transferable to acyclic conjugated systems like 3,6-dichloro-2,2,7,7-tetramethylocta-3,5-diene, where the chloroalkene moiety is expected to provide a similar protective effect compared to its non-chlorinated parent, (3E,5E)-2,2,7,7-tetramethylocta-3,5-diene [1].

Photostability Oxidation Stability Chemical Stability Process Chemistry

Molecular Weight Distinction from Non-Chlorinated Parent for Purification and Analysis

A fundamental and easily verifiable point of differentiation is the molecular weight. 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene has a molecular weight of 235.19 g/mol . Its direct, non-halogenated analog, (3E,5E)-2,2,7,7-tetramethylocta-3,5-diene, has a molecular weight of 166.30 g/mol . This substantial difference of 68.89 g/mol is a critical quality control (QC) and analytical marker, allowing for unambiguous identification and quantification in reaction mixtures via GC-MS or LC-MS. The higher mass allows for easier separation by distillation or chromatography due to its significantly different boiling point.

Molecular Weight GC-MS Purification Quality Control

LogP Value as a Predictor of Lipophilicity-Driven Behavior

The partition coefficient (LogP) is a key physicochemical parameter for predicting solubility, membrane permeability, and chromatographic behavior. 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene has a reported LogP value of 5.32 . This high lipophilicity is directly attributable to the electron-withdrawing chlorine atoms combined with the hydrophobic tetramethylalkane core. In the absence of comparative experimental data for the unsubstituted analog, a class-level inference can be made: the chlorine atoms significantly increase LogP compared to the non-halogenated diene, which would have a considerably lower value due to the lack of heavy halogens. This property is directly relevant for extraction, purification, and any biological assay design.

LogP Lipophilicity Drug Design ADME Formulation

Validated Application Scenarios for 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene in R&D and Pilot Scale


Light-Exposed Continuous Flow Chemistry for Complex Molecule Synthesis

The >10-fold increase in photochemical stability predicted for chloroalkene-conjugated systems [1] makes this dichlorinated diene a superior choice for photochemical flow reactors and ambient-light organic syntheses. In processes where non-halogenated dienes would undergo rapid photodegradation, leading to poor yields and purifications, 3,6-dichloro-2,2,7,7-tetramethylocta-3,5-diene can maintain its integrity, thereby ensuring higher throughput and more consistent product quality [1].

Building Block for Late-Stage Functionalization via Cross-Coupling

The presence of two chlorine atoms at the 3- and 6-positions offers a unique opportunity for sequential, orthogonal cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig aminations) to build molecular complexity. This capability is entirely absent in the non-halogenated analog, (3E,5E)-2,2,7,7-tetramethylocta-3,5-diene . The enhanced lipophilicity (LogP 5.32) facilitates purification of these advanced intermediates via reversed-phase chromatography or liquid-liquid extraction in aqueous-organic solvent systems.

Quality Control and Analytical Method Development in Regulated Environments

The definitive molecular weight distinction of 68.89 g/mol between the target compound and its common hydrocarbon precursor enables the development of robust, high-resolution analytical methods (GC-MS, LC-MS). This is a critical factor for organizations requiring accurate quantification of starting materials and products under GLP or GMP guidelines, where a simple mass spectral confirmation can validate the integrity of a batch.

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